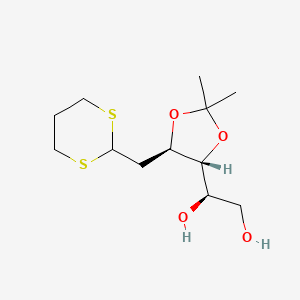

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

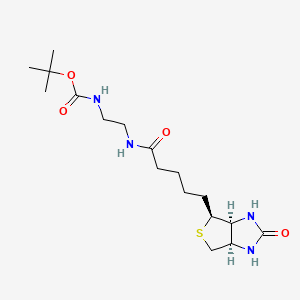

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose propylene dithioacetal is a compound that interacts with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Synthesis Analysis

A general method for the synthesis of 2-deoxyhexoses is described. 2-Deoxy-D-arabino-hexose and 2-deoxy-D-lyxo-hexose were prepared from D-glucose and D-galactose, respectively, by a route involving reduction of the respective 4,5-O-isopropylidene ketene diethyl dithioacetals with lithium aluminum hydride, followed by removal of the protecting groups .Molecular Structure Analysis

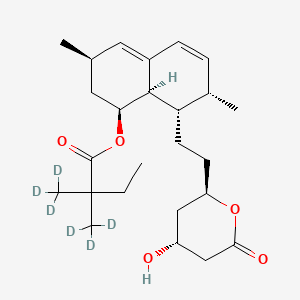

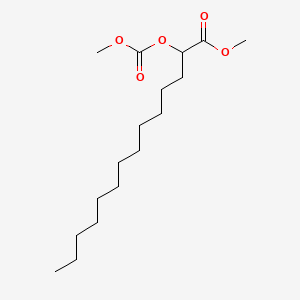

The 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal molecule contains a total of 41 bonds. There are 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .Chemical Reactions Analysis

The reaction sequence involves conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps, further installation of the aglycon group by a Grignard reaction, introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction, and finally benzylic oxidation and global deprotection .Physical And Chemical Properties Analysis

The molecular formula of the compound is C12H22O4S2 . It contains a total of 41 bonds, including 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .科学的研究の応用

Proteomics Research

This compound is a specialty product used in proteomics research . It’s designed to interact with specific enzymes, which can be crucial for understanding protein functions and interactions within the biological systems.

Enzyme Inhibition

Due to its unique structure, this compound can adeptly interact with targeted enzymes implicated in pathological advancement, efficaciously impeding or regulating their function . This makes it valuable for developing new therapeutic strategies.

作用機序

特性

IUPAC Name |

(1R)-1-[(4R,5R)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3/t8-,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOCFHXASDXWNZ-FXPVBKGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)CC2SCCCS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652537 |

Source

|

| Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217816-60-8 |

Source

|

| Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)